molecular formula C18H17N5O5S B2955142 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223832-18-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2955142
CAS RN: 1223832-18-5
M. Wt: 415.42
InChI Key: OUQHDITWCDIBCR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17N5O5S and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

A notable area of research involves the synthesis of novel compounds derived from structures similar to the one , highlighting their anti-inflammatory, analgesic, and anticancer properties. For example, compounds derived from benzodifuranyl and thiazolopyrimidines have been synthesized, showing significant inhibitory activity on cyclooxygenase enzymes, along with analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). Similarly, derivatives of benzothiazole have been evaluated for their Src kinase inhibitory and anticancer activities, with certain compounds showing inhibition of cell proliferation in various cancer cell lines (Asal Fallah-Tafti et al., 2011).

Anticonvulsant and Antitumor Evaluation

Research into the anticonvulsant and antitumor activities of benzothiazole derivatives and related compounds has produced promising results. For instance, N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives have been designed and evaluated for their anticonvulsant activities, showing significant efficacy in various models (R. Nath et al., 2021). Additionally, new benzothiazole derivatives bearing different heterocyclic rings have been synthesized and screened for their antitumor activity, with some compounds demonstrating considerable activity against cancer cell lines (L. Yurttaş et al., 2015).

Anti-inflammatory and Molecular Docking Studies

Compounds incorporating benzothiazole and benzoxazole derivatives have been explored for their anti-inflammatory activity and p38α MAP kinase inhibition. Molecular docking studies have been utilized to understand the interaction of these compounds with biological targets, offering insights into their mechanism of action (S. Tariq et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S/c24-14(20-11-1-2-12-13(7-11)28-10-27-12)8-23-9-19-16-15(17(23)25)29-18(21-16)22-3-5-26-6-4-22/h1-2,7,9H,3-6,8,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQHDITWCDIBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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